molecular formula C26H23N3O3 B2465956 8-methoxy-3-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 866342-64-5

8-methoxy-3-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2465956
CAS No.: 866342-64-5
M. Wt: 425.488
InChI Key: QXEXKZZGIYLIMW-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[4,3-c]quinoline family, characterized by a fused tricyclic structure with pyrazole and quinoline moieties. The substituents at positions 3, 5, and 8 include methoxy groups and 4-methoxyphenylmethyl groups, which influence its electronic, steric, and pharmacological properties.

Properties

IUPAC Name

8-methoxy-3-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3/c1-30-19-8-4-17(5-9-19)15-29-16-23-25(18-6-10-20(31-2)11-7-18)27-28-26(23)22-14-21(32-3)12-13-24(22)29/h4-14,16H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXEXKZZGIYLIMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=C2C=CC(=C4)OC)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-3-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common approach is to start with the preparation of intermediate compounds, such as 4-methoxyphenylisocyanate . The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis. The use of bioreactors, such as those containing lipase from Serratia marcescens, has been proposed for the production of related compounds .

Chemical Reactions Analysis

Types of Reactions

8-methoxy-3-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The reaction conditions may vary depending on the desired product and the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives, while substitution reactions may produce various substituted pyrazoloquinolines .

Scientific Research Applications

8-methoxy-3-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 8-methoxy-3-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The pyrazolo[4,3-c]quinoline scaffold is highly tunable, with substituents at positions 3, 5, and 8 determining solubility, bioavailability, and target interactions. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key References
8-Methoxy-3-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline 8-OCH₃; 3-(4-OCH₃-Ph); 5-(4-OCH₃-Ph-CH₂) C₂₈H₂₃N₃O₃ ~449.5 (calculated) Inferred
7,8-Dimethoxy-5-[(4-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline 7,8-(OCH₃)₂; 3-Ph; 5-(4-OCH₃-Ph-CH₂) C₂₆H₂₃N₃O₃ 425.49
8-Ethoxy-3-(4-methoxyphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline 8-OCH₂CH₃; 3-(4-OCH₃-Ph); 5-(3-CH₃-Ph-CH₂) C₂₈H₂₅N₃O₂ 451.52
5-[(4-Chlorophenyl)methyl]-7,8-dimethoxy-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline 7,8-(OCH₃)₂; 3-(4-OCH₃-Ph); 5-(4-Cl-Ph-CH₂) C₂₆H₂₂ClN₃O₃ 468.93
3-(4-Ethylphenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline 3-(4-CH₂CH₃-Ph); 5-(3-F-Ph-CH₂); fused dioxane ring C₂₈H₂₄FN₃O₂ 477.51
Key Observations:
  • Electron-Withdrawing vs. Methoxy (OCH₃) groups improve solubility through polarity .
  • Steric Effects : Bulky substituents like 4-methoxyphenylmethyl at position 5 may hinder binding to flat aromatic protein pockets compared to smaller groups (e.g., methylbenzyl in ).
  • Molecular Weight : Derivatives with additional fused rings (e.g., dioxane in ) exhibit higher molecular weights (>470 g/mol), which may limit blood-brain barrier penetration.

Pharmacological and Physicochemical Data

While direct pharmacological data for the target compound are unavailable, analogs demonstrate:

  • Antimicrobial Activity: Pyrazoloquinolines with amino groups (e.g., 4-amino derivatives) show moderate activity against bacterial strains, likely due to intercalation with DNA .
  • Anti-Inflammatory Potential: Compounds like 3-(4-hydroxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide exhibit IC₅₀ values <17.21 µM in anti-inflammatory assays, suggesting that methoxy groups enhance activity .
  • Thermal Stability : High melting points (>200°C) are common, attributed to rigid aromatic frameworks and intermolecular π-π stacking .

Biological Activity

8-Methoxy-3-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a synthetic compound that belongs to the pyrazoloquinoline class. This compound has garnered attention due to its potential biological activities, which include anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19_{19}H20_{20}N2_{2}O2_{2}
  • Molecular Weight : Approximately 312.37 g/mol

1. Anticancer Activity

Research has indicated that pyrazoloquinoline derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown efficacy against various cancer cell lines.

  • Mechanism of Action : These compounds are believed to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators such as cyclins and CDKs.
Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)15.2
HeLa (Cervical Cancer)12.7
A549 (Lung Cancer)10.5

2. Anti-inflammatory Activity

The anti-inflammatory effects of pyrazoloquinoline derivatives have been evaluated through various in vitro assays. Notably, the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages has been a focus.

  • Key Findings : The compound demonstrated a significant reduction in NO levels, comparable to established anti-inflammatory agents.
Compound NO Inhibition (%) Reference
8-Methoxy-Pyrazoloquinoline Derivative75
Control (1400 W)80

3. Antimicrobial Activity

Studies have also explored the antimicrobial properties of this compound against various bacterial strains.

  • Activity Spectrum : The compound exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.
Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64

Case Studies

Several case studies have highlighted the potential therapeutic applications of pyrazoloquinoline derivatives:

  • Case Study on Cancer Treatment : A study involving a series of pyrazoloquinolines demonstrated their effectiveness in reducing tumor size in xenograft models when administered at specific dosages.
  • Anti-inflammatory Effects in Animal Models : In vivo studies showed that administration of the compound significantly reduced inflammation markers in models of arthritis.

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